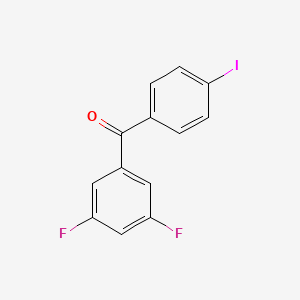

3,5-Difluoro-4'-iodobenzophenone

Description

3,5-Difluoro-4'-iodobenzophenone (CAS 400721-75-7) is a halogenated benzophenone derivative characterized by fluorine atoms at the 3- and 5-positions of one benzene ring and an iodine atom at the 4'-position of the second benzene ring. Its structural features—fluorine’s electron-withdrawing effects and iodine’s bulkiness—make it a candidate for specialized applications, such as intermediates in pharmaceutical synthesis or materials science. However, its discontinuation suggests practical limitations compared to related compounds.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFCWAYOPYWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261666 | |

| Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-86-4 | |

| Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-iodobenzophenone typically involves the introduction of fluorine and iodine substituents onto the benzophenone core. One common method is the halogenation of benzophenone derivatives using appropriate fluorinating and iodinating agents under controlled conditions. For example, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating reagents like N-iodosuccinimide.

Industrial Production Methods: On an industrial scale, the production of 3,5-Difluoro-4’-iodobenzophenone may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the efficient introduction of halogen atoms onto the benzophenone structure.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4’-iodobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzophenones, while nucleophilic substitution can produce azido or cyano derivatives.

Scientific Research Applications

3,5-Difluoro-4’-iodobenzophenone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique halogen substituents.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-iodobenzophenone involves its interaction with molecular targets through its halogen substituents. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

4'-Substituted Benzophenones

Substituents at the 4'-position significantly influence the physical, chemical, and application profiles of benzophenones. Key analogs include:

- Iodine vs. Isopropyl : The iodine substituent introduces steric bulk and polarizability, which may hinder solubility but enhance reactivity in cross-coupling reactions. In contrast, the isopropyl group (CAS 844885-09-2) improves lipophilicity, favoring applications in hydrophobic matrices .

- Pyrrolidinomethyl/Piperazinomethyl: These nitrogen-containing substituents enhance water solubility and bioavailability, making them suitable for pharmaceutical intermediates .

Difluorobenzophenones with Varied Fluorine Positions

Fluorine substitution patterns alter electronic properties and molecular symmetry:

- 3,5-Difluoro vs. 4,4'-Difluoro: The symmetrical 4,4'-difluoro substitution (CAS 345-92-6) creates a planar structure with strong dipole moments, ideal for UV-stabilizing polymers.

Other Halogenated Derivatives

Halogen type and position impact electronic and steric profiles:

- Iodine vs. Trifluoromethyl : The trifluoromethyl group (e.g., in 3,5-Difluoro-4-(trifluoromethyl)benzoic acid) strongly withdraws electrons, increasing acidity and stability under harsh conditions. Iodine’s polarizability may facilitate aromatic substitution reactions, but its size complicates purification .

Research Findings and Industrial Relevance

- Synthetic Challenges: The discontinuation of this compound may reflect difficulties in handling iodine’s reactivity or cost inefficiencies compared to isopropyl or pyrrolidinomethyl analogs .

- Market Trends: 3,5-Difluoro-4'-isopropylbenzophenone remains commercially viable, with suppliers in Europe, Asia, and North America, indicating robust demand in material science .

- Pharmaceutical Potential: Piperazinomethyl and pyrrolidinomethyl derivatives (CAS 898776-93-7) are prioritized in drug discovery due to improved pharmacokinetic profiles .

Biological Activity

3,5-Difluoro-4'-iodobenzophenone (DFIBP) is a halogenated benzophenone derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique combination of fluorine and iodine substituents on the benzophenone core enhances its reactivity and interaction with biological molecules. This article explores the biological activity of DFIBP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F2IO, with a molecular weight of 360.1 g/mol. The structure features two fluorine atoms at the 3 and 5 positions and an iodine atom at the 4' position on the benzophenone framework, which influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H8F2IO |

| Molecular Weight | 360.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of DFIBP is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and halogen bonding. The presence of fluorine can enhance lipophilicity and facilitate membrane permeability, while iodine can participate in specific binding interactions with proteins.

Key Mechanisms:

- Protein-Ligand Interactions: DFIBP can modulate enzyme activities by acting as a competitive inhibitor or a substrate analog due to its structural similarity to natural substrates.

- Halogen Bonding: The iodine atom can form halogen bonds with electron-rich sites on proteins, enhancing binding affinity and specificity.

Biological Applications

DFIBP has shown potential in various biological contexts:

- Enzyme Studies: It is used as a biochemical probe to study enzyme mechanisms due to its ability to mimic substrate structures.

- Antimicrobial Activity: Preliminary studies suggest that DFIBP exhibits antimicrobial properties against certain bacterial strains.

- Cancer Research: Its structural characteristics make it a candidate for developing anticancer agents through modifications that enhance selectivity towards cancer cells.

Case Studies

Several studies have highlighted the biological relevance of DFIBP:

- Study on Enzyme Inhibition: A recent study demonstrated that DFIBP acts as an inhibitor of specific cytochrome P450 enzymes, suggesting its potential role in drug metabolism modulation .

- Antimicrobial Efficacy: In vitro tests revealed that DFIBP showed significant antibacterial activity against Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

- Cancer Cell Line Studies: Research involving various cancer cell lines indicated that DFIBP could induce apoptosis through mitochondrial pathways, making it a subject of interest for anticancer drug development .

Toxicological Profile

Understanding the toxicity profile of DFIBP is crucial for its application in pharmacology. Preliminary assessments indicate moderate toxicity levels; however, further studies are needed to elucidate its safety profile comprehensively.

Toxicity Assessment:

- Acute Toxicity: Initial findings suggest acute toxicity at higher concentrations.

- Genotoxicity Studies: In silico models indicate a low probability of genotoxic effects, but empirical data are required for confirmation .

Comparison with Similar Compounds

To contextualize the unique properties of DFIBP, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzophenone | Lacks iodine; lower reactivity | Limited enzyme interaction |

| 4-Iodobenzophenone | Lacks fluorine; different binding | Moderate antimicrobial properties |

| 3,5-Difluoro-4'-chlorobenzophenone | Similar structure; chlorine instead of iodine | Varies in reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.